Enhanced Lipophilicity (LogP) vs. 4-Hydroxy Analog for CNS Drug Design
The compound's higher lipophilicity compared to its 4-hydroxy analog indicates a greater potential for crossing the blood-brain barrier, a critical parameter for CNS drug discovery. The target compound's XLogP3 is 2.7 [1], whereas the direct comparator, 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, has a computed XLogP3 of 1.9 [2]. This difference arises from the additional hydroxyl group, which increases polarity and reduces membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1008283-55-3): 1.9 |
| Quantified Difference | Δ = +0.8 log unit (approx. 6.3x higher partition coefficient) |
| Conditions | Computed property using XLogP3 algorithm; standard conditions for in silico drug-likeness prediction. |
Why This Matters
A higher LogP is a key determinant for passive diffusion across lipid membranes, making this compound a preferred starting point for designing CNS-penetrant molecules over more polar analogs.
- [1] PubChem. Compound Summary for CID 3123211, 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid. View Source
- [2] PubChem. Compound Summary for CID 11228244, 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. View Source
